Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
CAS No.:
Cat. No.: VC13398347
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3 |
| Standard InChI Key | FFBACWXOVOFWQR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC=N1)C2CC2 |
| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is C₉H₁₁NO₃, yielding a molecular weight of 181.19 g/mol. The oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, with the cyclopropyl group introducing steric strain and unique electronic effects. The ethyl ester at position 4 enhances solubility in organic solvents and facilitates further functionalization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy of analogous oxazole esters reveals distinct signals:
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¹H NMR: A singlet at δ 1.3–1.4 ppm for the ethyl ester methyl group, a quartet at δ 4.2–4.4 ppm for the ester CH₂, and cyclopropyl protons appearing as multiplet signals between δ 0.8–1.2 ppm .
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¹³C NMR: Carbonyl carbons resonate at δ 160–170 ppm, with the cyclopropyl carbons observed at δ 8–15 ppm.
Mass spectrometry typically shows a molecular ion peak at m/z 181, with fragmentation patterns indicating loss of the ethoxy group (Δ m/z 45) and cyclopropane ring cleavage .
Synthetic Methodologies
Cyclopropane Ring Formation
The cyclopropyl group is introduced via [2+1] cycloaddition of dichlorocarbene to allylic precursors or through copper-catalyzed coupling reactions. For example, cyclopropanation of 5-vinyloxazole derivatives using diazomethane and a palladium catalyst achieves moderate yields.
Oxazole Ring Construction
The oxazole core is synthesized via Hantzsch-type reactions, combining α-haloketones with ethyl isocyanoacetate. A representative pathway involves:
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Condensation of ethyl 2-chloroacetoacetate with cyclopropanecarboxamide.
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Cyclization under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring .
Esterification and Functionalization
The ethyl ester is introduced either during cyclization or via post-synthetic modification. For instance, Steglich esterification of the carboxylic acid intermediate with ethanol and DCC (dicyclohexylcarbodiimide) affords the ester in >80% yield .
Table 1: Optimization of Synthetic Conditions
Physicochemical Properties
Thermodynamic Stability
Density functional theory (DFT) calculations predict a planar oxazole ring with slight puckering due to the cyclopropyl group. The compound exhibits moderate thermal stability, decomposing at >200°C without melting.
Solubility and Partitioning
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LogP: Experimental logP values for similar oxazole esters range from 1.2–1.5, indicating moderate lipophilicity .
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Solubility: Freely soluble in dichloromethane (≥50 mg/mL) and ethyl acetate (≥30 mg/mL); poorly soluble in water (<0.1 mg/mL) .
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
Oxazole derivatives demonstrate broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest potential for antibiotic development.
Herbicidal Activity
Structure-activity relationship (SAR) studies indicate that the cyclopropyl group enhances herbicidal efficacy. In greenhouse trials, analogues suppressed Amaranthus retroflexus growth by 90% at 100 ppm .
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